methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound with the molecular formula C12H10BrClN2O3. This compound is notable for its unique structure, which includes a pyrazole ring substituted with a carboxylate group and a phenoxy methyl group containing bromine and chlorine atoms. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Methyl Intermediate: The reaction begins with the bromination and chlorination of a phenol derivative to form 4-bromo-2-chlorophenol.
Methylation: The phenol is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form 4-bromo-2-chlorophenoxy methyl iodide.
Pyrazole Ring Formation: The methyl iodide intermediate is reacted with a pyrazole derivative under basic conditions to form the desired pyrazole ring structure.
Carboxylation: Finally, the pyrazole intermediate is carboxylated using carbon dioxide in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring and the phenoxy group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted phenoxy pyrazole derivatives.
Oxidation: Oxidized pyrazole and phenoxy derivatives.
Reduction: Reduced pyrazole and phenoxy derivatives.
Hydrolysis: 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-1H-pyrrole-2-carboxylate
- Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate
- 2-(2-bromo-1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethyl)-4-methyl-1,3-dioxolane
Uniqueness
Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the phenoxy group and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 1-[(4-bromo-2-chlorophenoxy)methyl]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(13)6-9(11)14/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYBGDJNTKLMHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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